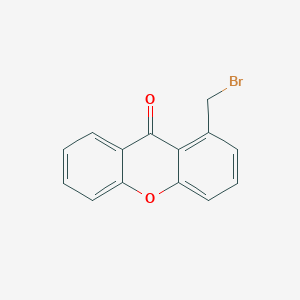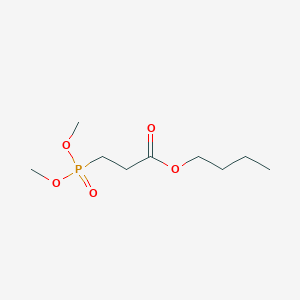
Butyl 3-(dimethoxyphosphoryl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-(dimethoxyphosphoryl)propanoate is an organic compound classified as an ester. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl 3-(dimethoxyphosphoryl)propanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst . The general reaction involves heating the carboxylic acid and alcohol to form the ester and water. For example, the esterification of 3-(dimethoxyphosphoryl)propanoic acid with butanol in the presence of sulfuric acid can yield this compound.
Industrial Production Methods
Industrial production of esters like this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Butyl 3-(dimethoxyphosphoryl)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 3-(dimethoxyphosphoryl)propanoic acid and butanol.
Reduction: 3-(dimethoxyphosphoryl)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Butyl 3-(dimethoxyphosphoryl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Butyl 3-(dimethoxyphosphoryl)propanoate involves its hydrolysis to release the active carboxylic acid and alcohol. The ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol . This process can be catalyzed by enzymes such as esterases in biological systems .
Comparison with Similar Compounds
Similar Compounds
Butyl propanoate: Similar ester structure but lacks the dimethoxyphosphoryl group.
Methyl 3-(dimethoxyphosphoryl)propanoate: Similar structure but with a methyl group instead of a butyl group.
Ethyl propanoate: Another ester with a similar backbone but different alkyl group.
Uniqueness
Butyl 3-(dimethoxyphosphoryl)propanoate is unique due to the presence of the dimethoxyphosphoryl group, which imparts distinct chemical properties and reactivity compared to other esters. This makes it valuable in specialized applications where these properties are advantageous .
Properties
CAS No. |
52726-69-9 |
|---|---|
Molecular Formula |
C9H19O5P |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
butyl 3-dimethoxyphosphorylpropanoate |
InChI |
InChI=1S/C9H19O5P/c1-4-5-7-14-9(10)6-8-15(11,12-2)13-3/h4-8H2,1-3H3 |
InChI Key |
AAXTXZGECJDLIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14647356.png)
![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
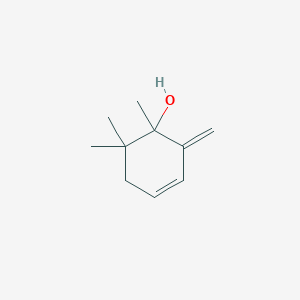
![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)
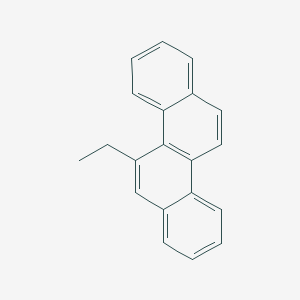
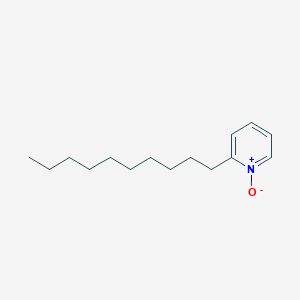
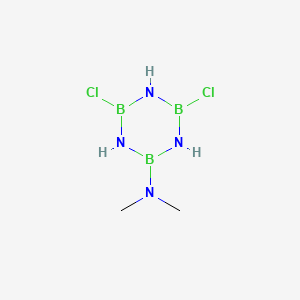

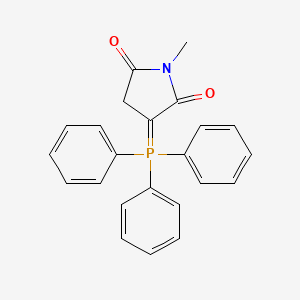
![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)



